![molecular formula C14H9ClN2O2 B11849863 2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole is a heterocyclic compound that features a fused indazole and dioxole ring system. The presence of the 4-chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorophenylhydrazine with a suitable dioxole derivative under acidic conditions to facilitate the formation of the indazole ring system. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole: Lacks the chlorine atom on the phenyl ring.
2-(4-Methylphenyl)-2H-[1,3]dioxolo[4,5-F]indazole: Contains a methyl group instead of a chlorine atom.
2-(4-Fluorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
特性
分子式 |
C14H9ClN2O2 |
|---|---|
分子量 |
272.68 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-[1,3]dioxolo[4,5-f]indazole |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-1-3-11(4-2-10)17-7-9-5-13-14(19-8-18-13)6-12(9)16-17/h1-7H,8H2 |
InChIキー |
UOZNSSPXIHRUSS-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC3=CN(N=C3C=C2O1)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)

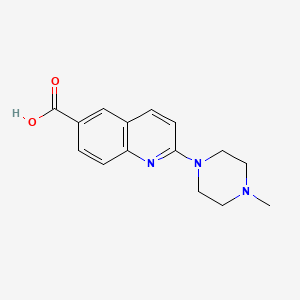

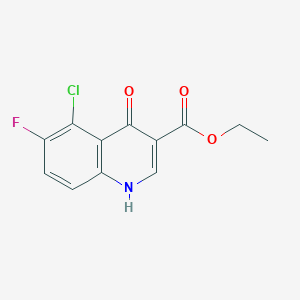
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)



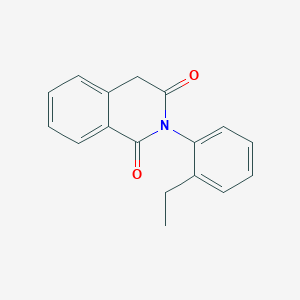

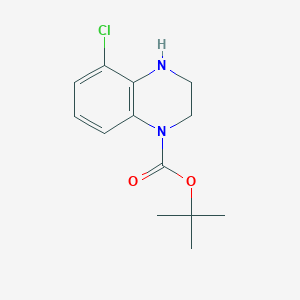
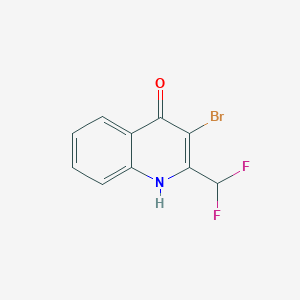
![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
